molecular formula C23H28N4OS B11032519 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone

Cat. No.: B11032519
M. Wt: 408.6 g/mol
InChI Key: HPLXZUGWXOTBRX-UHFFFAOYSA-N
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Description

1-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone is a structurally complex small molecule featuring a central ethanone core substituted with two distinct heterocyclic moieties. The piperidine ring at position 1 is functionalized with a benzimidazole group, a nitrogen-containing bicyclic aromatic system known for its pharmacological relevance (e.g., kinase inhibition, antimicrobial activity). Position 2 of the ethanone is linked to a sulfur-containing tetrahydro-2H-thiopyran ring modified with a pyrrole substituent.

Properties

Molecular Formula

C23H28N4OS

Molecular Weight

408.6 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-pyrrol-1-ylthian-4-yl)ethanone

InChI

InChI=1S/C23H28N4OS/c28-21(17-23(9-15-29-16-10-23)27-11-3-4-12-27)26-13-7-18(8-14-26)22-24-19-5-1-2-6-20(19)25-22/h1-6,11-12,18H,7-10,13-17H2,(H,24,25)

InChI Key

HPLXZUGWXOTBRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4(CCSCC4)N5C=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and piperidine intermediates, followed by their coupling with the pyrrole and thiopyran moieties.

    Benzimidazole Synthesis: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The benzimidazole and piperidine intermediates are then coupled using a suitable linker, such as an alkyl halide, under basic conditions to form the desired intermediate.

    Final Assembly: The intermediate is then reacted with the pyrrole and thiopyran components under controlled conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or pyrrole rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperatures and solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the heterocyclic rings.

Scientific Research Applications

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogous ethanone derivatives and heterocyclic systems described in the literature.

Structural Analogues with Piperidine and Benzimidazole Moieties

  • Compound from : 1-[(2R)-4-[4-(1H-Benzimidazol-2-yl)-2-(trifluoromethyl)-1,3-thiazol-5-yl]-2-methylpiperazin-1-yl]-2-[4-(1-methylpiperidin-4-yl)pyrazol-1-yl]ethanone Key Differences: Replaces the thiopyran-pyrrole system with a pyrazole-piperidine group and introduces a trifluoromethyl-substituted thiazole. Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole may alter binding affinity compared to the thiopyran in the target compound .
  • Compound from : 1-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone Key Differences: Features chlorophenyl and pyrazole substituents instead of benzimidazole and thiopyran-pyrrole.

Ethanone Derivatives with Heterocyclic Substituents

  • Compounds from : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28) Key Differences: Substituents include tetrazole rings instead of benzimidazole or thiopyran-pyrrole.
  • Compound from : 1,2-Diphenyl-2-[4-(4-pyridyl)benzylidenehydrazono]ethan-1-one Key Differences: A hydrazone-linked pyridylbenzylidene system replaces the piperidine-benzimidazole and thiopyran-pyrrole groups. Functional Implications: Hydrazones are often redox-active, suggesting divergent reactivity compared to the saturated thiopyran in the target compound .

Sulfur-Containing Heterocycles

  • Compound from : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Key Differences: Contains a benzothiazole group instead of benzimidazole and lacks the ethanone core.

Patent Compounds with Imidazole/Benzimidazole Motifs

  • Compounds from –6 : Examples include {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine.
    • Key Differences : Trifluoromethyl-imidazole and pyridyloxy groups replace the thiopyran-pyrrole system.
    • Functional Insights : Trifluoromethyl groups improve pharmacokinetic properties (e.g., half-life), while pyridyloxy linkages may enhance solubility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Key Substituents Pharmacological Notes Reference
Target Compound Benzimidazole-piperidine, thiopyran-pyrrole Hypothesized kinase/enzyme inhibition
Tetrazole-ethanone derivatives Tetrazole, piperidine Synthetic focus; limited bioactivity
Chlorophenyl-pyrazole ethanone Chlorophenyl, pyrazole Potential halogen bonding interactions
Benzothiazole-pyrazolone Benzothiazole, allyl Antimicrobial/antitumor activity

Research Findings and Implications

  • Synthetic Challenges : The target compound’s thiopyran-pyrrole moiety may require specialized sulfur-based cyclization conditions, contrasting with tetrazole or pyrazole systems in analogues .
  • Bioactivity Prediction : Benzimidazole derivatives often exhibit kinase inhibition (e.g., VEGF, EGFR), while thiopyran’s sulfur atom could modulate redox activity or metal chelation .
  • Patent Trends : Trifluoromethyl and imidazole groups in similar compounds (–6) highlight industry interest in fluorinated motifs for improved drug-like properties .

Biological Activity

The compound 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone (CAS Number: 1574301-27-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H28N4OSC_{23}H_{28}N_{4}OS, indicating the presence of multiple heteroatoms and functional groups that contribute to its biological activity. The structure includes a benzimidazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Benzimidazole derivatives, including the target compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole nucleus demonstrate significant antibacterial and antifungal activities. For example, a series of benzimidazole derivatives showed promising results against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml .

Antiviral Activity

The compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections. A related study highlighted the effectiveness of benzimidazole-based compounds against herpesviruses, with some derivatives exhibiting low EC50 values (effective concentration for 50% inhibition) as low as 0.033 μM against varicella zoster virus (VZV) . This positions the compound as a candidate for further investigation in antiviral therapies.

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer properties. The ability of these compounds to inhibit cancer cell proliferation has been documented in various studies. For instance, compounds similar to the target molecule have shown cytotoxic effects on different cancer cell lines, suggesting that modifications in their structure can enhance their anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the benzimidazole and piperidine rings significantly influence biological activity. For example:

  • Electron-withdrawing groups on the benzimidazole ring enhance antimicrobial activity.
  • Alkyl substitutions on the piperidine moiety can improve binding affinity to biological targets.

Study 1: Antimicrobial Efficacy

In a recent study, several benzimidazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Study 2: Antiviral Potential

A study focusing on the antiviral properties of related benzimidazole derivatives demonstrated significant inhibition of VZV replication in vitro. The compound's mechanism was attributed to interference with viral DNA synthesis, highlighting its potential as an antiviral agent .

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